1,3-Diisopropylurea
Overview
Description
1,3-Diisopropylurea: is an organic compound with the molecular formula C7H16N2O. It is a derivative of urea where the hydrogen atoms are replaced by isopropyl groups. This compound is known for its stability and is used in various chemical reactions and industrial applications. It appears as a white solid and has a melting point of 185-190°C .
Scientific Research Applications
1,3-Diisopropylurea has several scientific research applications, including:
Peptide Synthesis: It is used as a coupling reagent in solid-phase peptide synthesis, facilitating the formation of peptide bonds.
Molecularly Imprinted Polymers (MIPs): It is used in the design of MIPs for the selective binding and removal of impurities from pharmaceutical products.
Catalysis: It forms complexes with metal ions that are used as catalysts in various organic reactions.
Material Science: Its complexes are used in the development of new materials with unique properties.
Safety and Hazards
1,3-Diisopropylurea is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
There are ongoing efforts to make the synthesis of peptides greener, which involves the use of 1,3-Diisopropylurea . These efforts are centered around solvent substitution, recycling and reduction, as well as exploring alternative synthetic methods . There are also limitations to its use, such as its low solubility in water, which can limit its use in certain applications.
Mechanism of Action
Target of Action
1,3-Diisopropylurea (DIPU) is a compound that has been investigated for its complexation ability with methacrylic acid . The primary target of DIPU is methacrylic acid, which is one of the most abundant functional monomers for the preparation of molecularly imprinted polymers .
Mode of Action
The mode of action of DIPU involves host-guest interactions and complex formation with methacrylic acid . These interactions were investigated in a pre-polymerization solution using both experimental (NMR, IR) and in silico density functional theory (DFT) tools .
Biochemical Pathways
It is known that dipu can interact with methacrylic acid, potentially affecting the pathways related to the function of this acid .
Pharmacokinetics
It is known that dipu is used in the synthesis of high-purity epoxy resins and polyurethanes, suggesting that it may have good stability and bioavailability .
Result of Action
It has been suggested that dipu may have potent anticancer properties by inhibiting the synthesis of fatty acids and thus interfering with cell division .
Action Environment
The action of DIPU can be influenced by environmental factors. For instance, DIPU is stable in dry conditions and at room temperature . Furthermore, it is soluble in DMSO and slightly soluble in ethanol and methanol , suggesting that the solvent environment can significantly impact its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diisopropylurea can be synthesized through the reaction of isopropylamine with urea. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The general reaction is as follows: [ \text{(CH3)2CHNH2 + CO(NH2)2 → (CH3)2CHNHCONH(CH3)2} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity isopropylamine and urea. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction conditions include maintaining a temperature range of 150-200°C and using a catalyst to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diisopropylurea undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens to form halogenated derivatives.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form isopropylamine and urea.
Complexation: It can form complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions:
Halogenation: Halogens such as chlorine or bromine can be used under controlled conditions to substitute hydrogen atoms.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to hydrolyze the compound.
Complexation: Metal salts such as copper(II) chloride can be used to form complexes.
Major Products Formed:
Halogenated Derivatives: These are formed during halogenation reactions.
Isopropylamine and Urea: These are the products of hydrolysis.
Metal Complexes: These are formed during complexation reactions.
Comparison with Similar Compounds
N,N’-Diisopropylurea: Similar in structure but with different reactivity and applications.
1,3-Didodecylurea: A longer-chain derivative with different physical properties and uses.
N-(1-Adamantyl)-urea: A structurally different urea derivative with unique applications in material science.
Uniqueness: 1,3-Diisopropylurea is unique due to its stability and ability to form complexes with metal ions, making it valuable in catalysis and material science. Its role in peptide synthesis and molecularly imprinted polymers further highlights its versatility and importance in scientific research .
Properties
IUPAC Name |
1,3-di(propan-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWYRAHAFMIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044486 | |
Record name | 1,3-Dipropan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4128-37-4 | |
Record name | N,N′-Bis(1-methylethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4128-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Diisopropylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diisopropylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N,N'-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dipropan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diisopropylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIISOPROPYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT3MU4Y10Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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